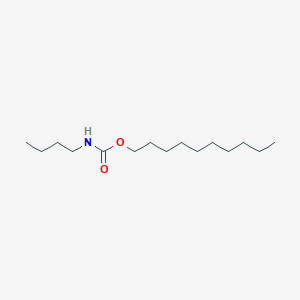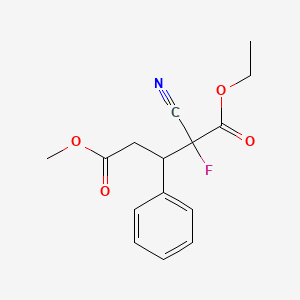
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is an organic compound with a complex structure that includes various functional groups such as cyano, fluoro, and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate typically involves multi-step organic reactions. One common approach is the esterification of a suitable precursor with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and recrystallization to obtain the desired purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Sodium cyanide (NaCN) or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The presence of cyano and fluoro groups can enhance the compound’s ability to form hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Ethyl 5-methyl 2-cyano-3-phenylpentanedioate: Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Ethyl 5-methyl 2-fluoro-3-phenylpentanedioate: Lacks the cyano group, which may influence its chemical properties and applications.
1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylbutanedioate: Has a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: 1-Ethyl 5-methyl 2-cyano-2-fluoro-3-phenylpentanedioate is unique due to the combination of cyano and fluoro groups, which impart distinct reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
90428-61-8 |
|---|---|
Formule moléculaire |
C15H16FNO4 |
Poids moléculaire |
293.29 g/mol |
Nom IUPAC |
1-O-ethyl 5-O-methyl 2-cyano-2-fluoro-3-phenylpentanedioate |
InChI |
InChI=1S/C15H16FNO4/c1-3-21-14(19)15(16,10-17)12(9-13(18)20-2)11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3 |
Clé InChI |
CDPLIIVAMRBCNN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)(C(CC(=O)OC)C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


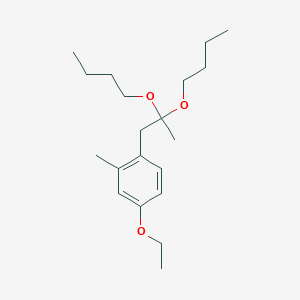
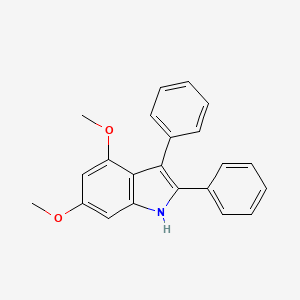
![Spiro[4.5]dec-7-ene-1,4-dione, 8-methyl-](/img/structure/B14369799.png)
![2-Phenyl-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14369806.png)

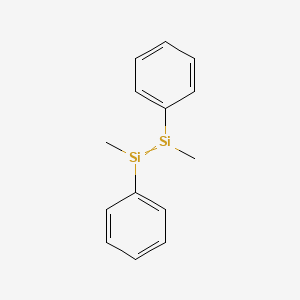
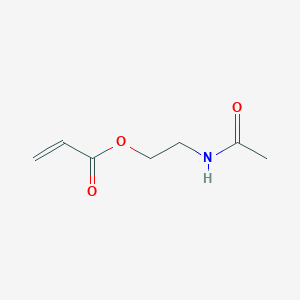
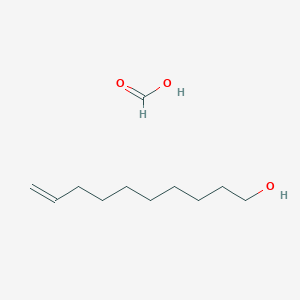
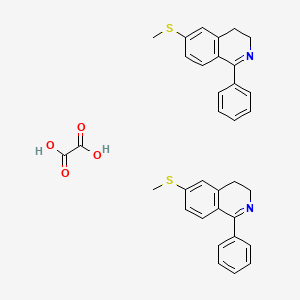
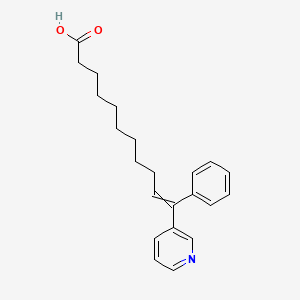
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
